Brofaromine
CAS No.: 63638-91-5
Cat. No.: VC0007184
Molecular Formula: C14H16BrNO2
Molecular Weight: 310.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 63638-91-5 |
---|---|
Molecular Formula | C14H16BrNO2 |
Molecular Weight | 310.19 g/mol |
IUPAC Name | 4-(7-bromo-5-methoxy-1-benzofuran-2-yl)piperidine |
Standard InChI | InChI=1S/C14H16BrNO2/c1-17-11-6-10-7-13(9-2-4-16-5-3-9)18-14(10)12(15)8-11/h6-9,16H,2-5H2,1H3 |
Standard InChI Key | WZXHSWVDAYOFPE-UHFFFAOYSA-N |
SMILES | COC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br |
Canonical SMILES | COC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br |
Chemical Structure and Physicochemical Properties
Brofaromine, systematically named 4-(7-bromo-5-methoxy-1-benzofuran-2-yl)piperidine, features a molecular weight of 326.19 g/mol. Its structure integrates a benzofuran ring system substituted with bromine at position 7 and methoxy at position 5, linked to a piperidine moiety. The SMILES notation COC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br
and InChIKey WZXHSWVDAYOFPE-UHFFFAOYSA-N
provide precise descriptors for its stereochemical configuration .
Predicted Collision Cross Section (CCS) values, critical for mass spectrometry identification, vary by adduct:
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 310.04372 | 165.1 |
[M+Na]+ | 332.02566 | 169.1 |
[M-H]- | 308.02916 | 168.1 |
These physicochemical properties underpin brofaromine’s pharmacokinetic behavior, influencing its absorption and distribution .
Pharmacological Mechanism of Action
Monoamine Oxidase-A Inhibition
Brofaromine acts as a tight-binding, reversible inhibitor of MAO-A (Ki ≈ 0.2 nM), preferentially targeting the A isoform over MAO-B. This selectivity prevents the degradation of serotonin, norepinephrine, and dopamine, elevating synaptic monoamine levels without affecting tyramine metabolism significantly . Unlike irreversible MAOIs (e.g., phenelzine), brofaromine’s reversibility mitigates the “cheese reaction,” allowing dietary tyramine consumption without hypertensive crises .
Serotonin Reuptake Inhibition
In addition to MAO-A inhibition, brofaromine inhibits serotonin reuptake (IC₅₀ = 25 nM), augmenting extracellular 5-HT concentrations. This dual action synergistically enhances serotonergic transmission, addressing both enzymatic degradation and presynaptic reuptake mechanisms . Radioligand binding assays confirm minimal affinity for α₁/α₂-adrenergic, 5-HT₁/2/3, cholinergic, or histaminergic receptors, reducing off-target side effects .
Preclinical and Clinical Efficacy
Animal Models
In rodent studies, brofaromine reversed reserpine-induced ptosis and tetrabenazine-induced sedation, classic indicators of MAO inhibition. It also suppressed rapid eye movement (REM) sleep in cats, correlating with antidepressant efficacy . A rat social conflict test demonstrated dose-dependent reductions in submissive behavior, mirroring clinical antidepressant effects .
Human Clinical Trials
A Canadian multicenter trial (n = 220) compared brofaromine (150 mg/day) to placebo over six weeks. Brofaromine outperformed placebo on the Hamilton Depression Scale (HAM-D) Bech subscale (p < 0.01), total HAM-D (minus sleep items, p < 0.05), and Beck Self-Rating Scale (p < 0.01). Notably, 58–66% of patients achieved ≥50% HAM-D reduction, matching imipramine’s efficacy .
Table 1: Comparative Efficacy in Major Depression
Drug | HAM-D Reduction ≥50% | Tyramine Risk | Anticholinergic Effects |
---|---|---|---|
Brofaromine | 58–66% | Low | Mild |
Imipramine | 60–65% | None | Severe |
Phenelzine | 55–60% | High | Moderate |
Brofaromine also showed equivalence to tranylcypromine in treatment-resistant cohorts (n = 39), with 52% response rates versus 48% for tranylcypromine .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume